molecular formula C38H35N5O6 B12402830 N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12402830
M. Wt: 657.7 g/mol
InChI Key: MLTMJWMWEVDUAV-WRQJRLKSSA-N
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Description

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a molecular formula of C33H33N5O6. This compound is known for its intricate structure, which includes a purine base, a benzamide group, and a tetrahydrofuran ring substituted with bis(4-methoxyphenyl) and phenylmethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the purine base and the tetrahydrofuran ring. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Tetrahydrofuran Ring Formation: The tetrahydrofuran ring is formed via cyclization reactions, often using acid or base catalysts.

    Substitution Reactions: The bis(4-methoxyphenyl) and phenylmethoxy groups are introduced through nucleophilic substitution reactions.

    Coupling Reactions: The final step involves coupling the purine base with the substituted tetrahydrofuran ring using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]acetamide
  • N-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxytetrahydrofuran-2-yl]-9H-purin-6-yl]acetamide

Uniqueness

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide is unique due to its specific substitution pattern and the presence of both a purine base and a benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C38H35N5O6

Molecular Weight

657.7 g/mol

IUPAC Name

N-[9-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-31-21-32(44)37(49-31)43-24-41-33-34(39-23-40-35(33)43)42-36(45)25-9-5-3-6-10-25/h3-20,23-24,31-32,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32?,37+/m0/s1

InChI Key

MLTMJWMWEVDUAV-WRQJRLKSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CC([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O

Origin of Product

United States

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